N-(2,2-diethoxyethyl)butyramide

Description

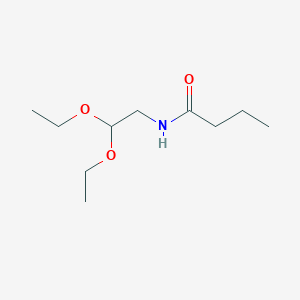

N-(2,2-Diethoxyethyl)butyramide is an amide derivative characterized by a butyramide backbone linked to a 2,2-diethoxyethyl group. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol.

Properties

Molecular Formula |

C10H21NO3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)butanamide |

InChI |

InChI=1S/C10H21NO3/c1-4-7-9(12)11-8-10(13-5-2)14-6-3/h10H,4-8H2,1-3H3,(H,11,12) |

InChI Key |

UUNZUCVGORXWPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Functional Groups |

|---|---|---|---|---|

| N-(2,2-Diethoxyethyl)butyramide | C₁₀H₂₁NO₃ | 203.28 | Diethoxyethyl | Amide, acetal |

| N-(2,2-Dimethoxyethyl)butyramide | C₈H₁₇NO₃ | 175.23 | Dimethoxyethyl | Amide, acetal |

| N,N-Dimethylbutyramide | C₆H₁₃NO | 115.17 | Dimethylamine | Amide |

| N-(1-Naphthyl)-2,2-bis(trifluoromethyl)butyramide | C₁₆H₁₃F₆NO | 373.28 | 1-Naphthyl, bis(trifluoromethyl) | Amide, aromatic, fluorinated |

Key Observations:

- Diethoxy vs.

- Amide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., compound 7 in ), the butyramide group lacks sulfonic acid moieties, reducing acidity and altering hydrogen-bonding capacity .

- Fluorinated Derivatives: The trifluoromethyl groups in N-(1-naphthyl)-2,2-bis(trifluoromethyl)butyramide significantly increase molecular weight and introduce strong electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs .

Physicochemical and Reactivity Profiles

- Hydrolysis Susceptibility : Butyramides like N-(4-nitrophenyl)-butyramide undergo enzymatic hydrolysis by serine hydrolases, suggesting that this compound may also be susceptible to similar enzymatic cleavage, depending on steric and electronic effects .

- Lipophilicity: The diethoxyethyl group increases logP compared to N,N-dimethylbutyramide (logP ~2.52 for dimethylamino analogs vs. estimated ~1.5 for diethoxyethyl butyramide) .

- Thermal Stability: Acetal-containing compounds (e.g., N-benzylaminoacetaldehyde diethyl acetal) are prone to acid-catalyzed decomposition, implying that this compound may require neutral or anhydrous conditions for storage .

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophile attacks the electrophilic carbonyl carbon of butyryl chloride, displacing the chloride ion and generating HCl as a byproduct. To mitigate side reactions and drive the process to completion, a non-nucleophilic base such as triethylamine or pyridine is typically employed to sequester HCl. The reaction is commonly conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C.

Example Protocol:

-

Dissolve 2,2-diethoxyethylamine (1.0 equiv.) in dry THF under nitrogen.

-

Add triethylamine (1.2 equiv.) dropwise to the solution.

-

Cool the mixture to 0°C and slowly introduce butyryl chloride (1.1 equiv.).

-

Stir the reaction at room temperature for 4–6 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yields for analogous amidation reactions range from 70% to 90%, depending on the purity of starting materials and reaction stoichiometry.

Lewis Acid-Catalyzed Amidation

Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can accelerate amide formation by polarizing the carbonyl group of butyryl chloride, enhancing its electrophilicity. This approach is particularly useful for sterically hindered amines or substrates prone to side reactions.

Catalytic System Optimization

In a modified procedure from patent US6369249B1, stoichiometric amounts of acrylamide and acyl chlorides are reacted in the presence of AlCl₃ to form N-substituted acrylamides. Adapting this method for this compound synthesis:

-

Combine 2,2-diethoxyethylamine (1.0 equiv.) and butyryl chloride (1.1 equiv.) in acetonitrile.

-

Add AlCl₃ (1.0 equiv.) and stir vigorously at 25°C.

-

Monitor HCl evolution, which typically ceases within 10–15 minutes.

-

Cool the mixture, precipitate the product in hexane, and isolate via filtration.

This method avoids aqueous workup, reducing hydrolysis risks. Reported yields for similar systems exceed 80%.

Solid-Phase Synthesis and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation can reduce reaction times and improve yields by enhancing molecular collisions. A hypothetical protocol involves:

-

Mixing 2,2-diethoxyethylamine and butyryl chloride in a sealed vial with dimethylformamide (DMF).

-

Irradiating at 100°C for 10 minutes.

-

Purifying the crude product via recrystallization.

While no direct studies on this compound exist, microwave-assisted amidation of analogous compounds achieves >90% yields in reduced time.

Enzymatic Catalysis

Lipases and proteases have been employed in green chemistry approaches for amide bond formation. For example, Candida antarctica lipase B (CAL-B) catalyzes the reaction between carboxylic acids and amines in organic solvents. However, this method requires activation of butyric acid (e.g., as an ethyl ester), making it less direct than acid chloride routes.

Critical Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | THF, 25°C, 6 hrs | 70–90% | Simple, high purity | Requires anhydrous conditions |

| Lewis Acid Catalysis | CH₃CN, 25°C, 15 mins | 80–85% | Fast, minimal hydrolysis | Catalyst removal challenges |

| Microwave-Assisted | DMF, 100°C, 10 mins | ~90%* | Rapid, energy-efficient | Specialized equipment required |

| Enzymatic | Solvent-free, 40°C, 24h | 50–60% | Eco-friendly, mild conditions | Low yield, substrate specificity |

*Theoretical estimate based on analogous reactions.

Q & A

Q. What are the standard synthetic routes for N-(2,2-diethoxyethyl)butyramide in academic research?

The compound is typically synthesized via reductive alkylation or condensation reactions. For example, analogous methods involve reacting an aldehyde with a primary amine in the presence of a reducing agent like NaBH₄ in absolute methanol. The intermediate may be formed under ice-cooled conditions, followed by solvent removal under reduced pressure . Key reagents include sodium borohydride (NaBH₄) for selective reduction and inorganic bases like K₂CO₃ for facilitating nucleophilic substitutions.

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- 1H and 13C NMR : Used to confirm the structure by identifying proton environments (e.g., diethoxy groups, butyramide chain) and carbon connectivity.

- High-Resolution ESI Mass Spectrometry (HR-ESI-MS) : Provides exact mass data to verify molecular formula.

- TLC and Column Chromatography : Monitor reaction progress and purify intermediates (e.g., using hexane/ethyl acetate solvent systems) .

Q. What are the critical stability and storage conditions for this compound?

While specific data on this compound is limited, structurally related compounds (e.g., 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole) are sensitive to moisture and require storage under inert atmospheres at low temperatures (2–8°C). Stability tests should include periodic NMR analysis to detect hydrolysis of the diethoxy group .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-reduction or side-product formation) be minimized during synthesis?

- Controlled Reaction Temperatures : Ice baths prevent exothermic side reactions during NaBH₄ addition.

- Selective Solvents : Methanol or DMSO may stabilize intermediates and reduce by-products .

- In Situ Monitoring : Use TLC with fluorescent indicators to track reaction progress and terminate reactions at optimal conversion .

Q. What strategies optimize purity and yield in multi-step syntheses involving this compound intermediates?

- Intermediate Purification : Skip purification for stable intermediates (e.g., red-brown oils) to avoid yield loss, as described in the synthesis of sulfonamide derivatives .

- Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity in SN2 reactions (e.g., benzylation with K₂CO₃) .

- Catalyst Screening : Test phase-transfer catalysts or Lewis acids to improve regioselectivity in alkylation steps.

Q. How do steric and electronic effects influence the reactivity of the diethoxyethyl group in cross-coupling reactions?

The diethoxy group acts as a protecting group for aldehydes, enabling selective functionalization of the butyramide chain. Steric hindrance from the ethoxy moieties may slow nucleophilic attacks, requiring elevated temperatures or microwave-assisted synthesis to enhance reaction rates. Computational modeling (DFT) can predict electronic effects on reaction pathways .

Q. What analytical challenges arise in distinguishing positional isomers or degradation products of this compound?

- HR-MS/MS Fragmentation : Differentiates isomers via unique fragmentation patterns.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- HPLC with Chiral Columns : Separates enantiomers if asymmetric synthesis is attempted .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of aerosols.

- Emergency Measures : Flush eyes with water for 15 minutes if exposed; consult SDS for related compounds (e.g., acute oral toxicity LD₅₀ data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.